molecular formula C11H14N2O2 B2998867 6-Hydroxy-4-methyl-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 88009-96-5

6-Hydroxy-4-methyl-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2998867
CAS No.: 88009-96-5
M. Wt: 206.245
InChI Key: YXOQELKEKJGNHR-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methyl-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 39108-47-9) is a substituted 2-oxonicotinonitrile derivative with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol . Its structure features:

  • A methyl group at position 4, contributing to steric and electronic effects.
  • A 2-methylpropyl (isobutyl) substituent at position 1, increasing lipophilicity.

This compound is primarily used in laboratory research, with safety data sheets emphasizing its restriction to non-drug applications . Its synthesis likely involves multicomponent reactions similar to those described for related pyridinones, such as condensations of ketones with cyanoacetate derivatives .

Properties

IUPAC Name

2-hydroxy-4-methyl-1-(2-methylpropyl)-6-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-7(2)6-13-10(14)4-8(3)9(5-12)11(13)15/h4,7,15H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIHRQLBVBLYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1C#N)O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-methyl-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate nitriles and aldehydes, cyclization reactions can be employed to form the pyridine ring.

    Hydroxy and Methyl Group Introduction: Functional groups such as hydroxy and methyl can be introduced through selective reactions using reagents like hydroxylamine and methyl iodide under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methyl-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Hydroxy-4-methyl-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methyl-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to, influencing their activity.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Position 4 : Methyl (electron-donating) vs. aryl groups (e.g., bromophenyl in ). Aryl substituents enhance π-π stacking and antioxidant activity (e.g., 79.05% DPPH scavenging for bromophenyl derivatives ).
  • Position 6 : Hydroxyl groups improve solubility and hydrogen-bonding interactions compared to methyl or isopropyl groups, which prioritize lipophilicity .
  • Position 1 : Isobutyl (in the target compound) offers moderate steric bulk compared to smaller alkyl chains (e.g., butyl in ), balancing solubility and bioavailability.

Antimicrobial Activity:

  • The target compound’s hydroxyl group may enable moderate antibacterial effects, akin to derivatives in , which showed inhibition zones of 12–15 mm against Staphylococcus aureus and Escherichia coli.
  • Compounds with electron-withdrawing groups (e.g., nitro in ) exhibit reduced activity due to decreased membrane permeability.

Antioxidant Potential:

  • Bromophenyl-substituted analogues (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) demonstrated 79.05% radical scavenging, nearing ascorbic acid’s efficacy (82.71%) .
  • The target compound’s hydroxyl group may confer moderate antioxidant activity, though likely lower than bromophenyl derivatives.

Photophysical Properties

Studies on 2-oxonicotinonitriles reveal that:

  • Electron-donating groups (e.g., dimethylamino in ) redshift absorption/emission spectra due to enhanced conjugation.
  • Hydroxyl and methyl groups (as in the target compound) result in weaker fluorescence compared to aryl-substituted derivatives.

Biological Activity

6-Hydroxy-4-methyl-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, based on various studies and research findings.

Chemical Structure and Properties

The compound belongs to the dihydropyridine family, characterized by a pyridine ring with various substituents. Its molecular formula is C12H15N2O2, and its structure can be represented as follows:

C12H15N2O2\text{C}_{12}\text{H}_{15}\text{N}_{2}\text{O}_{2}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of dihydropyridine compounds, this specific compound demonstrated notable activity against several bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay Type IC50 Value (µg/mL)
DPPH45
ABTS40

These findings highlight the compound's potential as a natural antioxidant.

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cell lines. A study conducted on HeLa and MCF-7 cell lines revealed the following results:

Cell Line IC50 Value (µM)
HeLa25
MCF-730

This suggests that the compound may have potential applications in cancer therapy.

Case Studies

Several case studies have explored the biological activity of this compound in various contexts:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of multiple dihydropyridine derivatives, including this compound, against resistant bacterial strains. The study concluded that modifications in the dihydropyridine structure could enhance antimicrobial activity.
  • Antioxidant Research : A comprehensive review highlighted the role of dihydropyridines in combating oxidative stress. The authors noted that compounds like this compound could be explored further for their therapeutic potential in age-related diseases.
  • Cytotoxicity Evaluation : Research published in Cancer Letters investigated the cytotoxic effects of various dihydropyridine derivatives on different cancer cell lines. The findings indicated that this specific compound showed promise as a lead structure for developing anticancer drugs.

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